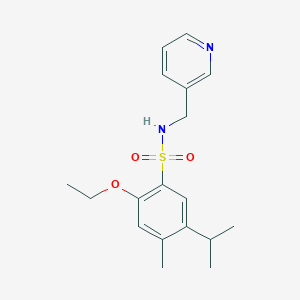![molecular formula C20H31N3O4S B5715333 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide, also known as JNJ-10198409, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation.
Mécanisme D'action
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide acts as a competitive antagonist of the TRPV1 channel, which is a non-selective cation channel expressed in sensory neurons. TRPV1 is involved in the perception of pain, heat, and inflammation, and its activation leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide blocks the activation of TRPV1 by binding to its pore region, thereby preventing the influx of calcium ions and the subsequent release of neuropeptides.
Biochemical and Physiological Effects:
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It reduces the sensitivity of sensory neurons to noxious stimuli, such as heat, capsaicin, and acid, and inhibits the release of neuropeptides such as substance P and CGRP. Moreover, 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide is a potent and selective TRPV1 antagonist that can be used to investigate the role of TRPV1 in pain and inflammation. It has been shown to be effective in various animal models, and its mechanism of action is well understood. However, the use of 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide in lab experiments has some limitations. For example, it may not be suitable for studying the role of TRPV1 in other physiological processes, such as thermoregulation and taste perception. Moreover, the high potency of 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide may lead to off-target effects and non-specific binding.
Orientations Futures
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide has potential applications in the treatment of pain and inflammation, as well as other conditions such as migraine, itch, and bladder dysfunction. Future research could focus on the development of more potent and selective TRPV1 antagonists, as well as the investigation of the role of TRPV1 in other physiological processes. Moreover, the use of 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide in clinical trials could provide valuable insights into its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide involves several steps, starting from the reaction of 2-methyl-5-nitrobenzenesulfonamide with 3-(1-piperidinyl)propylamine to form the corresponding amine intermediate. This intermediate is then reacted with 4-morpholinecarboxaldehyde to give the desired product. The yield of the final product is around 50%, and the purity is greater than 99%.
Applications De Recherche Scientifique
2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide has been extensively studied in preclinical models of pain and inflammation. It has been shown to be effective in reducing acute and chronic pain, as well as inflammatory responses in various animal models. Moreover, 2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide has been investigated for its potential use in the treatment of other conditions, such as migraine, itch, and bladder dysfunction.
Propriétés
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(3-piperidin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-17-6-7-18(28(25,26)23-12-14-27-15-13-23)16-19(17)20(24)21-8-5-11-22-9-3-2-4-10-22/h6-7,16H,2-5,8-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCPLWBHJGVQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(morpholin-4-ylsulfonyl)-N-[3-(piperidin-1-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5715278.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5715290.png)
![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)


